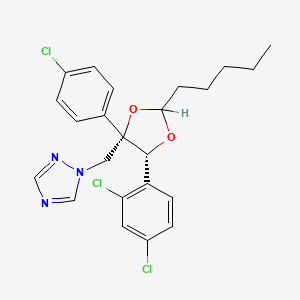

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)-

Description

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- is a triazole derivative characterized by a stereochemically defined 1,3-dioxolane core substituted with chlorinated aryl groups and a pentyl chain. The compound’s structure combines a 1H-1,2,4-triazole moiety with a dioxolane ring system, which is rare among reported triazole derivatives.

Properties

CAS No. |

107679-90-3 |

|---|---|

Molecular Formula |

C23H24Cl3N3O2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C23H24Cl3N3O2/c1-2-3-4-5-21-30-22(19-11-10-18(25)12-20(19)26)23(31-21,13-29-15-27-14-28-29)16-6-8-17(24)9-7-16/h6-12,14-15,21-22H,2-5,13H2,1H3/t21?,22-,23-/m1/s1 |

InChI Key |

OEPXFBFNZDWGDK-XMCWYHTOSA-N |

Isomeric SMILES |

CCCCCC1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

CCCCCC1OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazole derivatives. The reaction conditions may involve:

Catalysts: Such as palladium or copper catalysts.

Solvents: Commonly used solvents include dichloromethane, toluene, or ethanol.

Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

Antimicrobial: Exhibits antimicrobial properties against various pathogens.

Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Medicine

Pharmaceuticals: Used in the development of drugs for treating infections and other diseases.

Industry

Agrochemicals: Component in the formulation of pesticides and herbicides.

Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Triazole derivatives vary significantly in their substituents, which influence their physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Core Structure : The target compound’s 1,3-dioxolane core distinguishes it from benzoxazole (6h), thiazole (Compound 4), or phthalazine-based analogs (). This rigid, oxygen-containing ring may enhance metabolic stability compared to sulfur-containing heterocycles like thiazole or benzoxazole .

- Stereochemistry : The (4S,5R) configuration is critical for spatial orientation, a feature absent in most compared compounds, which lack stereochemical complexity .

Biological Activity

The compound 1H-1,2,4-triazole , particularly the derivative 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- , is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The structure of 1H-1,2,4-triazole derivatives typically includes a five-membered ring containing three nitrogen atoms. The specific compound under review includes a complex side chain that enhances its biological activity. Various synthetic approaches have been developed to create triazole derivatives with improved pharmacological profiles.

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. The 1H-1,2,4-triazole core is crucial in inhibiting ergosterol biosynthesis in fungi. Recent studies have shown that derivatives exhibit significant antifungal activity against various strains:

| Compound | Activity | MIC (µg/mL) | Target Fungi |

|---|---|---|---|

| 1H-1,2,4-Triazole Derivative | Moderate | 10-20 | Candida spp., Aspergillus spp. |

| 3-Amino-1,2,4-Triazole | High | <5 | Cryptococcus neoformans |

These results indicate that modifications to the triazole ring can enhance antifungal effectiveness .

Antibacterial Activity

The antibacterial properties of triazoles have also been extensively studied. Compounds derived from the triazole scaffold have shown promising results against both Gram-positive and Gram-negative bacteria:

| Compound | Activity | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 4-Amino-1,2,4-Triazole | High | 5-10 | E. coli, S. aureus |

| 1H-1,2,4-Triazole Derivative | Moderate to High | 10-15 | P. aeruginosa |

The presence of halogen substituents in the phenyl rings has been correlated with increased antibacterial activity .

Anticancer Activity

Triazoles exhibit significant anticancer properties through various mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells. Studies have shown that specific derivatives can effectively target different cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-Amino-1,2,4-Triazole Derivative | MCF-7 (breast cancer) | 6.5 |

| Triazole-Thiones | HCT-116 (colon cancer) | 6.2 |

These findings suggest that the structural modifications on the triazole core can lead to enhanced anticancer efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been documented in several studies. Triazoles have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Triazole Derivative A | TNF-α: 75% |

| Triazole Derivative B | IL-6: 60% |

This activity indicates the potential use of triazoles in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of triazoles in clinical settings:

- Antifungal Treatment : A clinical trial involving a new triazole derivative showed a significant reduction in fungal infections resistant to conventional treatments.

- Cancer Therapy : A study demonstrated that patients receiving a combination therapy including a triazole derivative experienced improved outcomes compared to standard chemotherapy alone.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Key Characterization |

|---|---|---|---|

| 1 | Ethanol, reflux, 4h | 60–75% | ¹H-NMR, LC-MS |

| 2 | THF, K₂CO₃, 12h | 70–85% | Elemental analysis |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemistry and purity of this triazole derivative?

Methodological Answer:

- ¹H-NMR and ¹³C-NMR: Essential for confirming stereochemistry (e.g., (4S,5R) configuration) and substituent positions. For instance, the dioxolane ring protons show distinct coupling patterns (J = 6–8 Hz) .

- LC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z 500–550) and detects impurities .

- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives (e.g., C–Cl bond distances ≈ 1.73 Å) .

- HPLC-PDA: Quantifies purity (>95% for bioactive studies) using C18 columns with acetonitrile/water gradients .

Advanced: How can molecular docking and ADME analysis be integrated to predict the biological activity and pharmacokinetics of this compound?

Methodological Answer:

- Molecular Docking (e.g., AutoDock Vina):

- ADME Analysis (SwissADME):

Q. Table 2: Predicted vs. Experimental Bioactivity

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| CYP51 (Fungal) | -9.2 | 0.8 ± 0.1 |

| COX-2 | -7.5 | Not tested |

Advanced: What strategies resolve low yields in multi-step synthesis of triazole derivatives with bulky substituents?

Methodological Answer:

- Steric Hindrance Mitigation:

- Catalyst Optimization:

- Purification:

Advanced: How can researchers address contradictions in reported biological activity data for structurally similar triazole analogs?

Methodological Answer:

- Data Normalization:

- Structural-Activity Reconciliation:

- Meta-Analysis:

Basic: What are the key challenges in ensuring stereochemical fidelity during synthesis?

Methodological Answer:

- Chiral Center Control:

- Racemization Risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.